

Potential In Vivo Metabolic Pathways of Boscalid-d4: A Technical Guide

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Compound of Interest

Compound Name: Boscalid-d4

Cat. No.: B12425175

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the potential in vivo metabolic pathways of **Boscalid-d4**, based on available data for its non-deuterated analog, Boscalid. The inclusion of deuterium atoms in **Boscalid-d4** serves as a stable isotope label, primarily for use in analytical standards and metabolic studies, and is not expected to significantly alter the metabolic fate of the compound compared to its non-labeled form. The primary metabolic transformations of Boscalid in vivo involve hydroxylation and conjugation reactions.

Core Metabolic Pathways

In mammalian systems, particularly in rats, Boscalid undergoes two principal metabolic routes:

- **Hydroxylation:** The diphenyl ring of Boscalid is susceptible to hydroxylation, a common Phase I metabolic reaction. This process introduces a hydroxyl group, increasing the polarity of the molecule and preparing it for subsequent conjugation reactions. The primary hydroxylated metabolite is formed at the 4-position of the phenyl ring.^[1]
- **Conjugation:** Following hydroxylation, the resulting metabolite can undergo Phase II conjugation with glucuronic acid.^{[1][2]} Additionally, the parent compound or its metabolites can conjugate with glutathione. The glutathione conjugate can be further metabolized to a cysteine conjugate and subsequently to a thiol compound, which may also be conjugated with a glucuronic acid.^{[1][3]}

Quantitative Analysis of Boscalid Metabolism in Rats

The following tables summarize the quantitative data from in vivo studies in Wistar rats, detailing the excretion of Boscalid and its major metabolites in urine and feces after single and repeated oral doses. The data is expressed as a percentage of the administered dose.

Table 1: Metabolite Excretion Following a Single Oral Dose of [¹⁴C]Boscalid in Wistar Rats

Dose Level	Matrix	Parent Boscalid (% of dose)	Metabolite F011 (hydroxylated) (% of dose)	Metabolite F02 (glucuronide conjugate) (% of dose)	Metabolite F48 (S-glucuronide conjugate) (% of dose)	Other Metabolites (% of dose)
Low Dose (50 mg/kg bw)	Urine	≤ 0.16	9.58 - 15.8	2.95 - 4.33	1.10 - 2.28	-
	Feces	30.5 - 41.0	19.0 - 21.8 (as F01)	-	≤ 2.84	F06 (SH compound) : 4.88 - 7.57; F20 (S-methyl compound) : 3.79 - 6.21
High Dose (500 mg/kg bw)	Urine	-	0.51 - 2.93	0.08 - 2.74	0.03 - 0.44	-
	Feces	68.3 - 80.4	4.10 - 5.50 (as F01)	-	≤ 0.63	F06 (SH compound) : 3.00 - 7.59

Table 2: Metabolite Excretion Following Repeated Oral Doses of Boscalid in Wistar Rats

Matrix	Parent Boscalid (% of dose)	Metabolite F01 (hydroxylated) (% of dose)	Metabolite F02 (glucuronide conjugate) (% of dose)
Urine	-	0.77 - 2.89	4.29 - 10.8
Feces	29.4 - 38.0	12.9 - 24.5	-

Experimental Protocols

The in vivo metabolism of Boscalid has been investigated using established methodologies. The following provides a generalized protocol based on cited studies.

1. Animal Model and Dosing:

- Species: Wistar rats.
- Administration: Oral gavage.
- Dosing Regimen:
 - Single dose studies with low (50 mg/kg bw) and high (500 mg/kg bw) doses of ^{14}C -labeled Boscalid.
 - Repeated dose studies with daily administration of non-labeled Boscalid followed by a single dose of ^{14}C -labeled Boscalid.

2. Sample Collection:

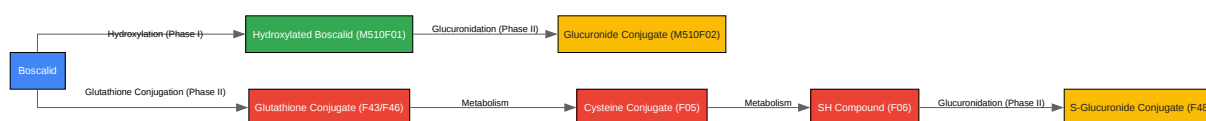
- Urine and feces were collected at specified time intervals (e.g., up to 168 hours post-dose).
- Bile, plasma, and various tissues (liver, kidney) were also collected for analysis.

3. Sample Preparation and Analysis:

- Extraction: Samples were typically extracted with organic solvents such as methanol.
- Quantification of Radioactivity: Total radioactivity in samples was determined by liquid scintillation counting (LSC).
- Metabolite Profiling and Identification:
 - High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection was used to separate metabolites.
 - Mass Spectrometry (MS), often in tandem (MS/MS), was employed for the structural elucidation and identification of metabolites.

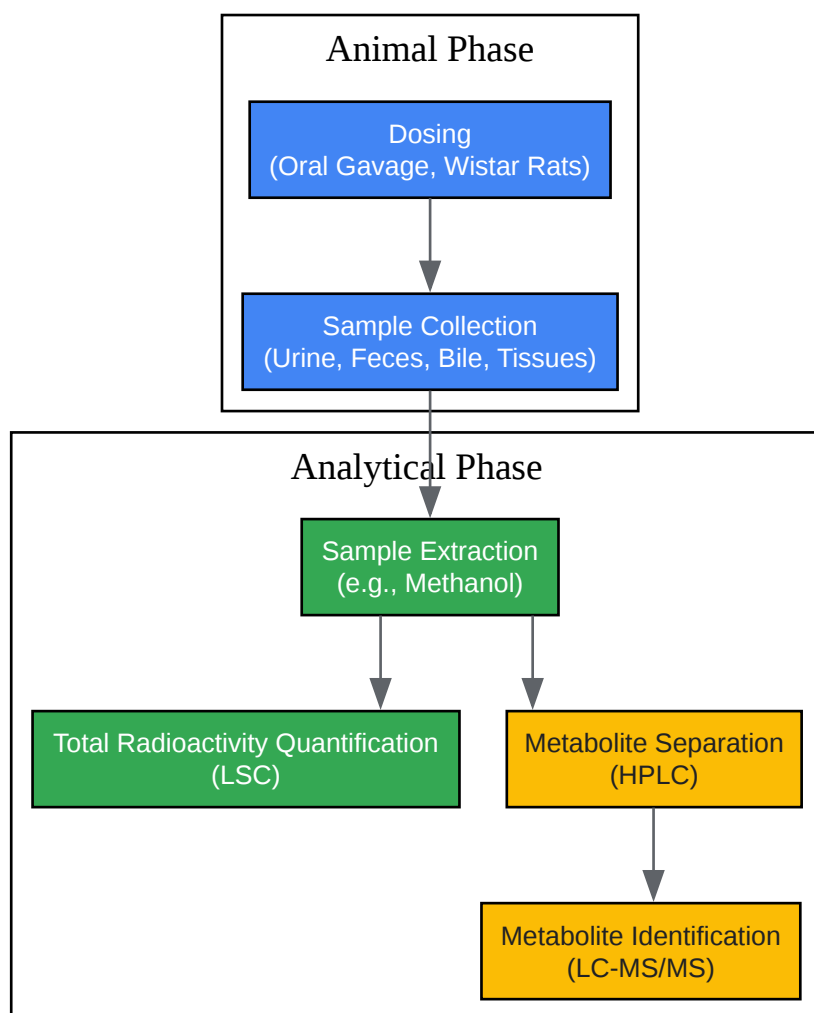
Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the proposed metabolic pathways of Boscalid and a typical experimental workflow for in vivo metabolism studies. For **Boscalid-d4**, the structures would be identical with the addition of four deuterium atoms on the biphenyl ring not involved in the primary metabolic reactions.



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Caption: Proposed in vivo metabolic pathway of Boscalid.



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Caption: General experimental workflow for Boscalid metabolism studies.

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